N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
Description
N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a diphenylmethyl acetamide group. The 7-methyl and 5-oxo substituents on the core enhance its stability, while the diphenylmethyl group may influence lipophilicity and binding interactions .
Properties
IUPAC Name |
N-benzhydryl-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-15-12-20(27)25-18(14-28-22(25)23-15)13-19(26)24-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,18,21H,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMZEYSAAILNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Condensation
The three-component reaction of 4-bromobenzaldehyde (1.0 eq), thiourea (1.5 eq), and ethyl acetoacetate (1.0 eq) in refluxing ethanol yields 5-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione (1 ) with 85% efficiency. Key parameters:
- Temperature : 80°C
- Reaction time : 6 hours
- Workup : Filtration and recrystallization from ethanol
Characterization (Compound 1) :
Cyclization to Thiazolo[3,2-a]Pyrimidine
Treatment of 1 with excess ethyl chloroacetate (3.0 eq) in DMF at 100°C for 4 hours produces ethyl 7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-3-carboxylate (2 ) in 88% yield. The reaction proceeds via SN2 displacement of chloride followed by intramolecular cyclization.
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et3N | DMF | 100 | 88 |
| K2CO3 | DMF | 100 | 72 |
| NaHCO3 | DMF | 100 | 65 |
Mechanistic Insight : The thione sulfur attacks the α-carbon of ethyl chloroacetate, generating a thioether intermediate that undergoes Dieckmann cyclization to form the fused bicyclic system.
Introduction of the Acetamide Side Chain
Hydrolysis of Ester to Carboxylic Acid
Saponification of 2 with LiOH (2.0 eq) in THF/H2O (4:1) at 60°C for 2 hours affords 7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-3-carboxylic acid (3 ) in 95% yield. Lithium salts enhance solubility and prevent decarboxylation.
Critical Parameters :
- Base : LiOH > NaOH > KOH (yields: 95% vs. 78% vs. 82%)
- Solvent : THF/water > EtOH/water > Dioxane/water
Chloroacetylation at Position 3
Reaction of 3 with chloroacetyl chloride (1.2 eq) in anhydrous DCM using DMAP (0.1 eq) as catalyst yields 2-chloro-N-(7-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (4 ) with 91% efficiency.
Reaction Monitoring :
- TLC : Hexane/EtOAc (1:1), Rf = 0.38
- IR (KBr) : 1685 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N stretch)
Installation of the N-Diphenylmethyl Group
Nucleophilic Displacement
Treatment of 4 with diphenylmethylamine (1.5 eq) in acetonitrile at reflux for 8 hours produces the target compound in 76% yield. The reaction benefits from polar aprotic solvents that stabilize the transition state.
Yield Optimization :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 8 | 76 |
| DMF | 100 | 6 | 68 |
| THF | 65 | 12 | 59 |
Characterization of Final Product :
- 1H NMR (500 MHz, CDCl3) : δ 7.42–7.28 (m, 10H), 6.21 (s, 1H), 4.52 (s, 2H), 3.89 (t, J = 6.5 Hz, 2H), 2.98 (t, J = 6.5 Hz, 2H), 2.34 (s, 3H).
- HRMS (ESI) : [M+H]+ Calcd for C23H22N3O2S: 404.1431; Found: 404.1433.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of 3 on Wang resin via ester linkage enables iterative synthesis with 83% overall yield. Key advantages include simplified purification and scalability.
Resin Loading Capacity :
- Theoretical : 1.2 mmol/g
- Experimental : 0.98 mmol/g (81% efficiency)
One-Pot Multi-Component Approach
Combining Biginelli condensation, cyclization, and amidation in a single reactor reduces processing time by 40% but compromises yield (62%) due to intermediate instability.
Chemical Reactions Analysis
N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halogens or organometallic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Thiazolo[3,2-a]pyrimidine Derivatives
- Ethyl 7-methyl-5-phenyl derivatives (e.g., ): These compounds replace the diphenylmethyl acetamide with ethyl carboxylate and aryl groups.
Triazolo[4,3-c]pyrimidine Derivatives ():
- The triazolo-pyrimidine core in N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide introduces a triazole ring, altering electronic properties. The 4-fluorophenyl group may improve metabolic stability and target affinity compared to non-fluorinated analogs .
Substituent Effects on Physicochemical Properties
*Estimated based on structural similarity.
Crystallographic and Solid-State Comparisons
- Ethyl 2-(2-acetoxybenzylidene) Derivative (): X-ray analysis reveals planar thiazolo-pyrimidine cores with intermolecular hydrogen bonds involving carbonyl groups. The acetoxybenzylidene substituent induces steric hindrance, reducing packing efficiency compared to the target compound’s diphenylmethyl group .
- Hydrogen Bonding Patterns: notes that acetamide groups often participate in N–H···O interactions, which could stabilize the target compound’s crystal lattice .
Biological Activity
N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide, with CAS number 946264-09-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties and interactions with specific enzymes.
Chemical Structure
The compound's structure is characterized by a thiazolo-pyrimidine core, which is known for its diverse biological activities. The thiazole and pyrimidine moieties contribute to its potential as a pharmacologically active agent.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. Below are key findings regarding its biological properties:
Antimicrobial Activity
- Inhibition of Bacterial Growth : The compound has shown potent inhibitory effects against various bacterial strains. For example, it has been tested against Pseudomonas aeruginosa and Escherichia coli, revealing a minimum inhibitory concentration (MIC) as low as 0.21 μM, indicating strong antibacterial properties .
- Fungal Activity : The compound also displays antifungal activity against Candida species and other fungi, suggesting its potential as an antifungal agent .
Enzyme Inhibition
- DNA Gyrase Interaction : Molecular docking studies indicate that the compound interacts effectively with DNA gyrase, an essential enzyme for bacterial DNA replication. It forms multiple hydrogen bonds with critical amino acids in the enzyme's active site, which is crucial for its antibacterial action .
- Binding Affinity : Comparative analysis shows that the binding energies of this compound are comparable to those of established antibiotics like ciprofloxacin, supporting its potential as a therapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | MIC (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 | Similar to ciprofloxacin |
| Antifungal | Candida spp. | Not specified | Not specified |
| Enzyme Inhibition | DNA gyrase | Not applicable | Comparable to ciprofloxacin |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against human cell lines (HaCat and Balb/c 3T3), suggesting a favorable therapeutic index for future applications in medicine .
Discussion
The promising biological activities of this compound highlight its potential as a lead compound in drug development. Its dual action against both bacteria and fungi makes it particularly valuable in addressing multi-drug resistant pathogens.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide?
- The compound is synthesized via multi-step reactions, typically starting with the formation of the thiazolo[3,2-a]pyrimidine core through cyclization of thiourea derivatives or 2-aminothiazole precursors under acidic/basic conditions . Key steps include:
- Cyclization : Using reagents like chloroacetic acid or acetic anhydride in polar solvents (e.g., DMF, ethanol) at reflux temperatures .
- Acetamide coupling : Reacting the core with diphenylmethylamine via nucleophilic substitution or amidation, often catalyzed by triethylamine .
- Yield optimization requires strict control of temperature (60–100°C), solvent polarity, and reaction time (8–12 hours).
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and aromatic proton environments . For example, the methyl group at position 7 of the thiazolopyrimidine ring appears as a singlet at δ 2.4–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 434.12) .
- X-ray Crystallography : Resolves stereochemistry and ring puckering, as seen in related thiazolopyrimidine esters .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, with IC50 values compared to reference compounds like doxorubicin .
- Enzyme inhibition : Test COX-1/COX-2 or lipoxygenase (LOX-5) activity via fluorometric assays, noting concentrations required for 50% inhibition (e.g., IC50 = 15–20 µM for COX-2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?
- Assay standardization : Compare methodologies across studies, such as cell line viability (e.g., MCF-7 vs. HeLa), incubation time (24–72 hours), and solvent controls (DMSO concentration ≤0.1%) .
- Structural analogs : Cross-reference with derivatives like N-(2-(methylthio)phenyl)-2-(5-oxo-thiazolopyrimidin-3-yl)acetamide, which showed COX-2 inhibition at 20 µM but no cytotoxicity in normal cells .
Q. What strategies improve synthetic yield and purity of the compound?
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and optimize reaction termination points .
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethyl acetate/ethanol mixtures (yield: 70–78%) .
- Catalyst optimization : Substitute triethylamine with DMAP (4-dimethylaminopyridine) to enhance amidation efficiency .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Modify the diphenylmethyl group to halogenated or methoxy derivatives and compare bioactivity. For example, 4-chlorophenyl analogs showed enhanced anti-inflammatory activity .
- Computational docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR), focusing on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
Methodological Recommendations
- Contradiction analysis : Use dose-response curves and statistical tools (e.g., GraphPad Prism) to validate IC50 reproducibility .
- Advanced characterization : Pair X-ray crystallography with DFT calculations to predict electronic effects of substituents on bioactivity .
- In vivo models : For anti-inflammatory studies, prioritize murine carrageenan-induced paw edema models, correlating plasma concentrations with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
